1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom at the first position and a 4-[(4-ethoxyphenoxy)methyl] group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene typically begins with benzene as the core structure. The ethoxyphenoxy group and the chlorine atom are introduced through a series of substitution reactions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of reduced benzene derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and reaction mechanisms in aromatic chemistry.
Biology
In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between aromatic molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique structural features make it a valuable component in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ethoxyphenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-[(4-methoxyphenoxy)methyl]-: Similar structure but with a methoxy group instead of an ethoxy group.
Benzene, 1-chloro-4-[(4-hydroxyphenoxy)methyl]-: Similar structure but with a hydroxy group instead of an ethoxy group.
Benzene, 1-chloro-4-[(4-phenoxy)methyl]-: Similar structure but without the ethoxy group.
Uniqueness
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene is unique due to the presence of the ethoxyphenoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
133492-62-3 |
---|---|
Molekularformel |
C15H15ClO2 |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C15H15ClO2/c1-2-17-14-7-9-15(10-8-14)18-11-12-3-5-13(16)6-4-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
LJPPHDGCDAGFNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.